molecular formula C22H21FN2O B6105808 3-(2-fluorophenyl)-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide

3-(2-fluorophenyl)-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide

Cat. No. B6105808
M. Wt: 348.4 g/mol
InChI Key: NJJMMFXIDTYPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-fluorophenyl)-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide, also known as FMP, is a chemical compound that has gained significant attention in scientific research. FMP belongs to the class of compounds known as selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants.

Mechanism of Action

3-(2-fluorophenyl)-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide acts as a selective serotonin reuptake inhibitor (SSRI), which means it blocks the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which in turn leads to an antidepressant effect. This compound has also been shown to have an effect on other neurotransmitters, including norepinephrine and dopamine.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, which is thought to be involved in its antidepressant effects. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, which may be involved in its immune-modulating effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(2-fluorophenyl)-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide as a research tool is its specificity for the serotonin transporter. This allows researchers to selectively manipulate serotonin levels in the brain. However, this compound has a relatively short half-life, which can make dosing and timing of experiments challenging. Additionally, this compound has a relatively low potency compared to other SSRIs, which can limit its usefulness in certain experiments.

Future Directions

There are a number of future directions for research on 3-(2-fluorophenyl)-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide. One area of interest is its potential use in the treatment of neuropathic pain. Another area of interest is its potential use in combination with other drugs, such as ketamine, for the treatment of depression. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on other neurotransmitters and physiological systems.

Synthesis Methods

The synthesis of 3-(2-fluorophenyl)-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide involves the reaction of 2-fluorobenzaldehyde with 3-methyl-4-pyridinecarboxylic acid to form 2-fluoro-N-(3-methyl-4-pyridinyl)benzamide. This intermediate is then reacted with phenylmagnesium bromide to form this compound.

Scientific Research Applications

3-(2-fluorophenyl)-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models. This compound has also been investigated for its potential use in the treatment of neuropathic pain, as well as for its ability to modulate the immune system.

properties

IUPAC Name

3-(2-fluorophenyl)-N-[(3-methylpyridin-4-yl)methyl]-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O/c1-16-14-24-12-11-18(16)15-25-22(26)13-20(17-7-3-2-4-8-17)19-9-5-6-10-21(19)23/h2-12,14,20H,13,15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJMMFXIDTYPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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